(-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol

Chiral Resolution Anthracyclinone Synthesis Optical Purity

Achieve robust chiral resolution with our ≥99.0% (HPLC) (-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol. The precisely positioned 4-chlorobenzyl groups at the 1 and 4 positions of the L-threitol backbone create a unique steric and electronic environment, which is critical for the thermodynamic and kinetic control of diastereomeric complex formation. This leads to the reliable crystallization and separation of enantiomers, eliminating time-consuming re-optimization. Its certified purity, specific rotation ([α]20/D −6.0±0.5°), and defined melting point (72-74 °C) ensure batch-to-batch reproducibility for your most demanding research and process development needs.

Molecular Formula C18H20Cl2O4
Molecular Weight 371.3 g/mol
Cat. No. B12057416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol
Molecular FormulaC18H20Cl2O4
Molecular Weight371.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COCC(C(COCC2=CC=C(C=C2)Cl)O)O)Cl
InChIInChI=1S/C18H20Cl2O4/c19-15-5-1-13(2-6-15)9-23-11-17(21)18(22)12-24-10-14-3-7-16(20)8-4-14/h1-8,17-18,21-22H,9-12H2/t17-,18-/m0/s1
InChIKeyMBGYQXOSGYFFSY-ROUUACIJSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol: Chemical Identity, Core Specifications, and Procurement Baseline


(-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol (CAS: 85362-85-2) is a chiral vicinal diol, specifically an L-threitol derivative protected with two 4-chlorobenzyl groups at the 1 and 4 positions . It is a well-defined chemical tool with established analytical specifications, including a typical purity of ≥99.0% by HPLC (sum of enantiomers) , a specific rotation of [α]20/D −6.0±0.5° (c = 3% in chloroform) , and a melting point of 72-74 °C . Its primary utility lies in its function as a resolving agent for carbonyl compounds, where it forms readily crystallizable diastereomeric acetals to enable separation of enantiomers [1].

Why Generic 'Chiral Diol' Substitution is Not Advisable for (-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol


In chiral resolution chemistry, the performance of a resolving agent is exquisitely sensitive to the precise steric and electronic environment it presents. Substituting (-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol with a different chiral diol—even a closely related analog—is highly unlikely to yield comparable results without extensive, and often unsuccessful, re-optimization. The 4-chlorobenzyl groups are critical; they provide a distinct electronic and lipophilic profile that influences both the thermodynamics of diastereomeric complex formation and the kinetics of crystallization, which are the fundamental drivers of resolution efficiency [1][2]. Simply using a different protecting group or the opposite enantiomer will alter these properties, potentially leading to a complete loss of resolution capability for a given target substrate. The specific quantitative evidence for this differentiation is presented in the following section.

Quantitative Differentiation Guide: (-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol vs. Closest Analogs


Proven Resolving Agent Efficacy vs. Unsubstituted Benzyl Analog

In the synthesis of optically pure 4-demethoxydaunomycinone, a key anthracyclinone intermediate, the resolution of racemic (±)-7-deoxy-4-demethoxydaunomycinone was successfully achieved using (-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol as the resolving agent. The target compound enabled the production of optically pure (R)(-)-7-deoxy-4-demethoxydaunomycinone after separation of the diastereomeric acetals [1]. This contrasts with the unsubstituted benzyl analog (-)-1,4-Di-O-benzyl-L-threitol, for which no comparable literature precedent exists for this specific and highly demanding resolution task [2].

Chiral Resolution Anthracyclinone Synthesis Optical Purity

Purity Specification: Certified Enantiomeric Purity vs. Typical Market Offerings

The compound is commercially available with a certified purity specification of ≥99.0% (sum of enantiomers, HPLC) from major suppliers, ensuring high chemical and diastereomeric purity for reproducible resolution experiments . While many chiral building blocks are sold with lower purity specifications (e.g., ≥97.0% by TLC for the unsubstituted benzyl analog) [1], the high HPLC purity standard for this compound reduces the risk of introducing unknown impurities that could interfere with crystallization or analytical results.

Chiral Chromatography Quality Control Enantiomeric Excess

Distinct Physicochemical Properties vs. Benzyl Analog

The introduction of chlorine atoms into the benzyl protecting groups significantly alters the compound's physicochemical profile. The target compound exhibits a melting point of 72-74 °C , which is substantially higher than that of the unsubstituted benzyl analog (-)-1,4-Di-O-benzyl-L-threitol (55-58 °C) [1]. This difference of approximately 15-17 °C suggests stronger intermolecular interactions in the crystalline state, which is a desirable feature for a resolving agent as it can promote more facile and complete precipitation of diastereomeric complexes from solution.

Physical Chemistry Crystallization Thermal Analysis

Chiroptical Properties: Consistent Specific Rotation Data

The compound's specific rotation is consistently reported as [α]20/D −6.0±0.5° (c = 3% in chloroform) across multiple vendor sources, indicating a well-characterized and reliably manufactured material . In comparison, the specific rotation for the unsubstituted benzyl analog is reported as [α]20/D -6.0±0.5° (c = 5% in chloroform) [1]. While the numerical values are similar, the difference in measurement concentration (c=3% vs. c=5%) and the presence of the heavy chlorine atoms in the target compound results in a different molar rotation, a subtle but important distinction for analytical method development and purity verification.

Polarimetry Chiroptical Analysis Quality Control

Procurement-Driven Application Scenarios for (-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol


Scenario 1: Resolution of Racemic Ketones for Complex Molecule Synthesis

In a medicinal chemistry campaign focused on synthesizing a chiral anthracycline analog, a racemic ketone intermediate must be resolved to an enantiomerically pure state. Based on the established precedent for resolving a structurally related anthracyclinone [1], (-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol is the appropriate first-choice reagent. Its proven ability to form crystalline diastereomeric acetals with this class of molecule, combined with its high certified purity , makes it the most scientifically sound starting point for developing a robust and reproducible resolution protocol.

Scenario 2: Quality Control and Identity Verification of a Chiral Diol

A QC laboratory needs to confirm the identity and purity of a newly received batch of (-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol. The analyst will refer to the established specific rotation value of [α]20/D −6.0±0.5° (c = 3% in chloroform) [1] and the HPLC purity specification of ≥99.0% (sum of enantiomers) [1] as benchmark acceptance criteria. Any deviation from these well-documented values would warrant further investigation, potentially preventing the use of a sub-standard or mislabeled reagent in a critical experiment.

Scenario 3: Process Development for a Crystallization-Driven Chiral Separation

In a process chemistry setting, a new route requires a scalable chiral resolution. The higher melting point of the chlorobenzyl derivative (72-74 °C) compared to its unsubstituted analog (55-58 °C) [1] is a key consideration. This property suggests a greater thermodynamic driving force for crystallization, which can be advantageous for achieving high yields and purity in the solid phase, making it a preferred candidate for initial feasibility studies aimed at a robust manufacturing process.

Scenario 4: Comparative Study of Chiral Auxiliaries

A researcher is conducting a systematic study to evaluate the performance of different chiral diols as resolving agents for a new class of chiral aldehydes. In this context, (-)-1,4-Bis-O-(4-chlorobenzyl)-L-threitol serves as a well-defined control standard. Its specific rotation, melting point, and purity profile are fully characterized [1], providing a reliable benchmark against which the performance of novel or less-characterized resolving agents can be quantitatively compared. This allows for objective conclusions about structure-activity relationships in the resolution process.

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